1-(9H-xanthen-9-yl)benzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9H-xanthen-9-yl)benzotriazole: is a compound that combines the structural features of xanthene and benzotriazole Xanthene is a tricyclic aromatic compound, while benzotriazole is a heterocyclic compound containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9H-xanthen-9-yl)benzotriazole typically involves the reaction of xanthene derivatives with benzotriazole under specific conditions. One common method is the nucleophilic substitution reaction where a xanthene derivative reacts with benzotriazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(9H-xanthen-9-yl)benzotriazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles in the presence of a base like potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzotriazole derivatives .
Scientific Research Applications
Chemistry: 1-(9H-xanthen-9-yl)benzotriazole is used as a building block in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a fluorescent probe. The xanthene moiety imparts fluorescence properties, making it useful in imaging and diagnostic applications .
Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the field of cancer research .
Industry: In the industrial sector, this compound is used as a corrosion inhibitor. Its ability to form protective films on metal surfaces helps prevent corrosion, extending the lifespan of metal components .
Mechanism of Action
The mechanism of action of 1-(9H-xanthen-9-yl)benzotriazole involves its interaction with specific molecular targets. In biological systems, the compound can bind to proteins and enzymes, modulating their activity. The xanthene moiety’s fluorescence properties also allow it to be used as a probe for studying cellular processes .
Comparison with Similar Compounds
- 9H-xanthen-9-one
- 1-hydroxy-1,2,3,4-tetrahydro-9H-xanthen-9-one
- 2-chloro-7-nitro-9H-xanthen-9-one
- 9H-selenoxanthen-9-one
- 9H-xanthene-9-carboxamide
Comparison: 1-(9H-xanthen-9-yl)benzotriazole is unique due to the presence of both xanthene and benzotriazole moieties. This combination imparts distinct chemical and physical properties, such as enhanced fluorescence and potential biological activity. Compared to similar compounds, it offers a broader range of applications in various fields .
Properties
Molecular Formula |
C19H13N3O |
---|---|
Molecular Weight |
299.3g/mol |
IUPAC Name |
1-(9H-xanthen-9-yl)benzotriazole |
InChI |
InChI=1S/C19H13N3O/c1-5-11-17-13(7-1)19(14-8-2-6-12-18(14)23-17)22-16-10-4-3-9-15(16)20-21-22/h1-12,19H |
InChI Key |
WZNDYZRSRBKWKU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)N4C5=CC=CC=C5N=N4 |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)N4C5=CC=CC=C5N=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.